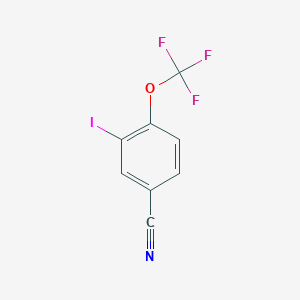

3-碘-4-(三氟甲氧基)苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

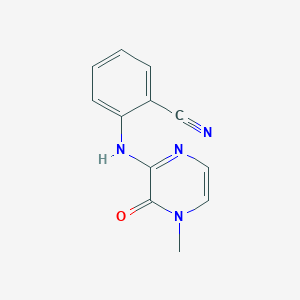

3-Iodo-4-(trifluoromethoxy)benzonitrile is a compound that is not directly mentioned in the provided papers, but its structure can be inferred to be closely related to the compounds discussed in the research. It likely contains an iodine atom at the 3-position of the benzene ring, a trifluoromethoxy group at the 4-position, and a nitrile group at the para position relative to the iodine atom. This compound would be of interest in various chemical reactions due to the presence of the reactive iodine and nitrile groups, as well as the electron-withdrawing trifluoromethoxy group.

Synthesis Analysis

The synthesis of related compounds involves the use of hypervalent iodine reagents derived from iodosylbenzoic acid, as described in the preparation of 3-[bis(trifluoroacetoxy)iodo]benzoic acid . Additionally, the iodination of similar compounds has been achieved through C–H lithiation followed by treatment with iodine under continuous flow conditions, which could potentially be adapted for the synthesis of 3-Iodo-4-(trifluoromethoxy)benzonitrile .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Iodo-4-(trifluoromethoxy)benzonitrile, such as 4-(trifluoromethyl)benzonitrile, has been studied, revealing that the presence of electronegative groups can lead to slight deformations of the aromatic ring . This suggests that the molecular structure of 3-Iodo-4-(trifluoromethoxy)benzonitrile would also be influenced by its substituents, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of hypervalent iodine reagents with various substrates has been explored, indicating that the iodine(III) species can participate in electrophilic aromatic substitution reactions . This could imply that 3-Iodo-4-(trifluoromethoxy)benzonitrile may also undergo similar reactions, serving as a versatile intermediate in organic synthesis. The use of benziodoxole triflate for iodo(III)cyclization of alkynes further demonstrates the potential for iodine(III)-mediated cyclization reactions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-Iodo-4-(trifluoromethoxy)benzonitrile are not detailed in the provided papers, related compounds exhibit interesting properties. For instance, 4-(trifluoromethyl)benzonitrile forms a dense two-dimensional network through hydrogen bonding, which could be relevant to the packing and stability of 3-Iodo-4-(trifluoromethoxy)benzonitrile . The presence of the trifluoromethyl group is known to influence the electronic properties of benzonitriles, as seen in the study of electrolyte additives for lithium-ion batteries . This suggests that the trifluoromethoxy group in 3-Iodo-4-(trifluoromethoxy)benzonitrile would also impact its electronic characteristics and reactivity.

科学研究应用

超分子化学和纳米技术

类似于3-碘-4-(三氟甲氧基)苯甲腈的化合物,如苯-1,3,5-三甲酰胺,由于它们能够通过氢键自组装成一维的纳米级棒状结构,在超分子化学中发现了重要应用。这些特性在纳米技术和聚合物加工中得到利用,显示了3-碘-4-(三氟甲氧基)苯甲腈在这一领域可能发挥类似作用(Cantekin, T. D. de Greef, & A. Palmans, 2012)。

有机合成和药物应用

该化合物中碘和三氟甲氧基基团的存在表明其在有机合成中的实用性,特别是在交叉偶联反应中。这些官能团可以增强化合物的反应性和选择性,使其成为合成复杂有机分子的有价值中间体。鉴于卤素和氟在药物设计中调节生物活性和生物利用度的重要性,它有可能作为药物的前体。

材料科学

含有三氟甲氧基基团的化合物已被探索用于材料科学中的应用,包括其在有机发光二极管(OLEDs)和有机光伏元件中的使用。这为3-碘-4-(三氟甲氧基)苯甲腈在开发用于电子和光电应用的新材料提供了潜在的研究途径(Squeo & Pasini, 2020)。

环境和生物研究

3-碘-4-(三氟甲氧基)苯甲腈的结构特征可能使其在研究其与生物系统的相互作用方面具有兴趣,考虑到碘和含氟化合物在药物化学中的相关性。此外,考虑到相关化合物的环境命运和效应,可能会有兴趣了解该化合物的降解途径、环境持久性和潜在的生物富集性(Hubert, 2003)。

安全和危害

属性

IUPAC Name |

3-iodo-4-(trifluoromethoxy)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3INO/c9-8(10,11)14-7-2-1-5(4-13)3-6(7)12/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIYDIMNEOXGRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)I)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-4-(trifluoromethoxy)benzonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2519203.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2519204.png)

![2,6-difluoro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2519207.png)

![N-[1-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-phenylethyl]-4-fluorobenzenesulfonamide](/img/structure/B2519211.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide](/img/structure/B2519213.png)

![2-methyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2519215.png)

![2-amino-N-(2-furylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2519218.png)

![4-[5-(Oxiran-2-yl)thiophen-2-yl]morpholine](/img/structure/B2519222.png)

![2-[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2519223.png)